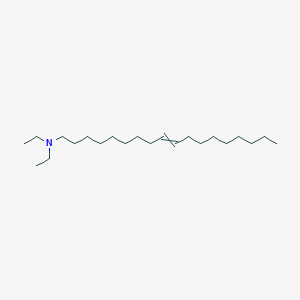

N,N-diethyloctadec-9-en-1-amine

Description

Properties

CAS No. |

30339-26-5 |

|---|---|

Molecular Formula |

C22H45N |

Molecular Weight |

323.6 g/mol |

IUPAC Name |

N,N-diethyloctadec-9-en-1-amine |

InChI |

InChI=1S/C22H45N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(5-2)6-3/h13-14H,4-12,15-22H2,1-3H3 |

InChI Key |

CWEGOSBBFLRMKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN(CC)CC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for N,n Diethyloctadec 9 En 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. For N,N-diethyloctadec-9-en-1-amine, both ¹H and ¹³C NMR would provide a wealth of information for structural assignment and conformational analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. nih.gov Protons closer to the electron-withdrawing nitrogen atom of the diethylamino group will be deshielded and appear at a lower field (higher ppm value). openstax.orglibretexts.org The olefinic protons of the cis-double bond will resonate in a characteristic downfield region. nih.gov

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH=CH- (Olefinic) | 5.30 - 5.40 | Multiplet | 2H |

| -CH₂-N(CH₂CH₃)₂ | 2.30 - 2.50 | Triplet | 2H |

| -N(CH₂CH₃)₂ | 2.40 - 2.60 | Quartet | 4H |

| Allylic -CH₂- | 1.95 - 2.05 | Multiplet | 4H |

| -CH₂- adjacent to -CH₂-N- | 1.40 - 1.60 | Multiplet | 2H |

| -(CH₂)n- (Alkyl chain) | 1.20 - 1.40 | Broad singlet | ~20H |

| -N(CH₂CH₃)₂ | 1.00 - 1.10 | Triplet | 6H |

| Terminal -CH₃ | 0.85 - 0.95 | Triplet | 3H |

This table is predictive and based on data for analogous compounds. nih.govchemicalbook.comlibretexts.orgpdx.edu

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton. The olefinic carbons will have characteristic shifts in the downfield region, and the carbons bonded to the nitrogen will also be significantly deshielded. nih.govorganicchemistrydata.org

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH=CH- (Olefinic) | 129.0 - 131.0 |

| -CH₂-N< | 50.0 - 55.0 |

| -N(CH₂)₂- | 43.0 - 45.0 |

| Allylic -CH₂- | 26.0 - 28.0 |

| -(CH₂)n- (Alkyl chain) | 22.0 - 32.0 |

| -N(CH₂CH₃)₂ | 11.0 - 13.0 |

| Terminal -CH₃ | 13.5 - 14.5 |

This table is predictive and based on data for analogous compounds. nih.govchemicalbook.comdocbrown.infooregonstate.edu

Conformational analysis can be performed using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can provide through-space correlations between protons, offering insights into the spatial arrangement of the long alkyl chain and the diethylamino headgroup.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern. For this compound, electron ionization mass spectrometry (EIMS) would be a common method.

The molecular ion peak (M⁺) for this compound (C₂₂H₄₅N) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. jove.comlibretexts.org

The fragmentation of aliphatic amines is characterized by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. jove.comlibretexts.orgyoutube.com This results in the formation of a stable, resonance-stabilized iminium cation. For this compound, the most likely fragmentation pathways would involve the loss of alkyl radicals from the octadecenyl chain and the ethyl groups.

Predicted Key Fragmentation Ions for this compound in EIMS

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| [M-29]⁺ | [C₂₀H₄₀N]⁺ | Loss of an ethyl radical (•CH₂CH₃) |

| [M-C₁₇H₃₃]⁺ | [C₅H₁₂N]⁺ | α-cleavage with loss of the C₁₇H₃₃ radical |

| 86 | [CH₂(CH₂)N(CH₂CH₃)₂]⁺ | α-cleavage leading to a stable iminium ion |

| 72 | [CH₂N(CH₂CH₃)₂]⁺ | Cleavage at the β-carbon |

This table is predictive and based on established fragmentation patterns of tertiary amines. jove.comlibretexts.orgfuture4200.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. wikipedia.orghoriba.com

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the absence of N-H stretching vibrations (typically found between 3300 and 3500 cm⁻¹) which confirms its tertiary amine nature. openstax.orgacenet.eduwpmucdn.comorgchemboulder.comquora.com Key absorptions will arise from the C-H bonds of the alkyl chain, the C=C double bond, and the C-N bond.

Raman Spectroscopy

Raman spectroscopy is particularly useful for observing non-polar bonds, making it an excellent tool for analyzing the C=C double bond in the long alkyl chain. researchgate.netdntb.gov.ua The C=C stretching vibration in a cis-alkene gives a characteristic Raman band. researchgate.net

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| C-H stretch (sp³ CH₂, CH₃) | 2850 - 2960 | 2850 - 2960 | Strong (IR), Strong (Raman) |

| C-H stretch (sp² =C-H) | 3000 - 3010 | 3000 - 3010 | Medium (IR), Medium (Raman) |

| C=C stretch (cis) | ~1655 | ~1657 | Weak to Medium (IR), Strong (Raman) |

| CH₂ bend | ~1465 | ~1465 | Medium (IR) |

| =C-H bend (out-of-plane) | ~720 | - | Medium (IR) |

| C-N stretch | 1000 - 1250 | 1000 - 1250 | Medium (IR) |

This table is predictive and based on data for analogous compounds. researchgate.netresearchgate.netresearchgate.netacs.orgspectroscopyonline.com

Computational and Theoretical Studies of N,n Diethyloctadec 9 En 1 Amine

Quantum Chemical Calculations: Electronic Structure and Frontier Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in this regard.

Density Functional Theory (DFT) has become a versatile and widely used method in computational chemistry for studying the electronic structure of molecules. DFT calculations can provide insights into properties such as molecular orbital energies, charge distributions, and reactivity indices. For long-chain amines and related structures, DFT has been employed to understand various chemical phenomena.

For instance, DFT has been utilized to investigate the thermal oxidation of oleic acid, which possesses the same C18 unsaturated alkyl chain as N,N-diethyloctadec-9-en-1-amine. nih.gov Such studies determine the structures of intermediates, transition states, and products, and can elucidate reaction pathways and priorities, for example, by comparing peroxide, alkoxy radical, and peroxide radical mechanisms. nih.gov The principles from these studies can be extended to understand the reactivity of the unsaturated bond in this compound.

Furthermore, DFT calculations are instrumental in understanding reaction mechanisms involving amines. For example, in studies of C-N cross-coupling reactions, DFT can elucidate the electronic structure of reactants and intermediates, helping to rationalize the observed reactivity and selectivity. acs.org The lone pair of electrons on the nitrogen atom of this compound is a key feature that DFT can model to predict its nucleophilic character and reactivity in various chemical transformations.

Table 1: Representative DFT-Calculated Properties for a Generic Long-Chain Tertiary Amine

| Property | Description | Predicted Value/Trend |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | The lone pair on the nitrogen atom significantly contributes to the HOMO, indicating its nucleophilic character. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | The LUMO is typically distributed over the alkyl chain and can be influenced by the presence of the double bond. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap generally implies higher reactivity. | The presence of the C=C double bond is expected to lower the HOMO-LUMO gap compared to a fully saturated analogue. |

| Mulliken Atomic Charges | Distribution of electron density among the atoms. | The nitrogen atom will exhibit a partial negative charge, while the adjacent carbon atoms and the hydrogen atoms on the ethyl groups will have partial positive charges. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The molecule is expected to have a significant dipole moment due to the polar C-N bonds and the overall molecular geometry. |

This table is illustrative and based on general principles of DFT applied to similar molecules.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate predictions of molecular geometries and energy landscapes. These methods are computationally more intensive than DFT but can be used for smaller molecules or for benchmarking other methods. For a molecule like this compound, ab initio calculations can be particularly useful for determining the preferred conformations of the flexible alkyl chain and the ethyl groups attached to the nitrogen.

The long octadecenyl chain can adopt numerous conformations, and ab initio calculations can help identify the low-energy conformers and the energy barriers between them. The geometry around the nitrogen atom in tertiary aliphatic amines is typically pyramidal, with a C-N-C bond angle of around 108°. easetolearn.com The presence of the lone pair of electrons on the nitrogen leads to a tetrahedral-like arrangement, though with some deviation in bond angles due to lone pair-bond pair repulsion. easetolearn.com

Molecular Dynamics Simulations: Conformational Preferences and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and their interactions. drexel.edu By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, diffusion, and the formation of intermolecular interactions such as hydrogen bonds and van der Waals forces.

For this compound, MD simulations would be invaluable for understanding the flexibility of the long alkyl chain and the dynamics of the diethylamino headgroup. Studies on analogous molecules like octadecylamine (B50001) and oleic acid/oleate bilayers provide a good proxy for what to expect.

MD simulations of octadecylamine have been used to study its behavior as a corrosion inhibitor, revealing how it forms a film and impedes the diffusion of corrosive species. madison-proceedings.com These simulations highlight the importance of the long alkyl chain in forming a protective barrier. Similarly, MD simulations of oleic acid/oleate bilayers have shown how these molecules arrange themselves in an aqueous environment, with significant hydrogen bonding between the headgroups and water molecules. nih.gov While this compound is a tertiary amine and cannot act as a hydrogen bond donor, the nitrogen's lone pair can act as a hydrogen bond acceptor.

In a non-polar environment, the long alkyl chains of this compound would likely exhibit significant van der Waals interactions, leading to aggregation. In a polar solvent, the diethylamino headgroup would be solvated, while the hydrophobic tail would tend to avoid the solvent.

Table 2: Insights from MD Simulations of Analogous Long-Chain Aliphatic Amines

| Aspect | Findings from Analogues (e.g., Octadecylamine, Oleylamine) | Relevance to this compound |

| Conformational Flexibility | The long alkyl chain exhibits significant conformational freedom, with rapid transitions between different gauche and trans conformers. | The octadec-9-en-1-yl chain will also be highly flexible, with the cis-double bond introducing a permanent kink. |

| Intermolecular Interactions | In the solid state or in aggregates, the alkyl chains align to maximize van der Waals interactions. academie-sciences.fr In polar solvents, the amine headgroup interacts with the solvent. nih.gov | Similar behavior is expected, with the diethylamino group being the primary site for interaction with polar solvents. |

| Aggregation Behavior | Long-chain amines can self-assemble into various structures, such as micelles or bilayers, depending on the conditions. | This compound is likely to form aggregates in polar solvents to minimize the exposure of its hydrophobic tail. |

| Diffusion | The lateral diffusion of long-chain lipids in a bilayer can be an order of magnitude faster than in more rigid structures. nih.gov | The diffusion of this compound in a non-polar solvent or as part of an aggregate will be influenced by the flexibility of its chain. |

This table presents expected behaviors based on simulations of similar molecules.

Structure-Activity Relationship (SAR) Prediction through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. Computational modeling plays a crucial role in modern SAR by allowing for the prediction of activity and the rational design of new molecules.

For this compound, SAR studies would likely focus on how modifications to its structure affect its properties for a given application. For example, if used as a surfactant, the balance between the hydrophilic headgroup and the hydrophobic tail would be critical.

Studies on analogous long-chain amines have provided valuable SAR insights. For instance, research on long-chain amines as inhibitors of dynamin GTPase activity has shown that inhibitory activity is linked to the length of the alkyl chain and the quaternization of the terminal amine. nih.gov In another example, the SAR of long-acting glucagon-like peptide-1 derivatives showed that the length of the fatty acid chain was a key parameter for protraction, while inserting a terminal amine could impact this property. acs.org

Computational SAR can involve the calculation of various molecular descriptors, such as those related to size, shape, polarity, and electronic properties, and then using statistical methods to correlate these descriptors with activity.

Table 3: Potential SAR Insights for this compound Based on Analogues

| Structural Feature | Potential Impact on Activity | Example from Analogous Systems |

| Alkyl Chain Length | Modulates hydrophobicity and can influence binding to hydrophobic pockets in proteins or self-assembly properties. | Longer chains can lead to increased potency in some biological systems. nih.gov |

| Position and Geometry of the Double Bond | Affects the overall shape and flexibility of the molecule. | An unsaturated double bond can alter the packing of molecules in an aggregate. |

| Nature of the Amine Group (Primary, Secondary, Tertiary, Quaternary) | Influences basicity, hydrogen bonding capability, and steric hindrance. | Quaternization of the amine can increase inhibitory activity in some enzymes. nih.gov |

| Substitution on the Nitrogen | The ethyl groups in this compound provide steric bulk and influence the basicity of the nitrogen. | Different alkyl substituents on the amine can fine-tune the molecule's properties. |

This table is illustrative and based on SAR studies of other long-chain aliphatic amines.

Solvent Effects on the Spectroscopic and Reactivity Profiles of this compound

The solvent in which a molecule is dissolved can have a profound impact on its properties and reactivity. For this compound, the choice of solvent will influence its conformation, aggregation state, and the accessibility of the lone pair on the nitrogen atom.

Computational models can be used to simulate solvent effects, either explicitly by including solvent molecules in the calculation or implicitly by treating the solvent as a continuous medium. These models can predict how the spectroscopic properties (e.g., UV-Vis, NMR) and reactivity of the amine will change in different solvents.

For example, the basicity of an amine is known to be affected by the solvent. sdsu.edu In a polar, protic solvent like water, the protonated form of the amine will be stabilized by hydrogen bonding, which can influence its reactivity. The kinetics of reactions involving amines can also be significantly affected by the solvent's polarity and its ability to form hydrogen bonds. researchgate.net

The spectroscopic properties of amines are also solvent-dependent. The N-H stretching vibrations in the infrared spectra of primary and secondary amines are shifted to lower frequencies in the presence of hydrogen bonding. libretexts.org While this compound is a tertiary amine and lacks N-H bonds, the C-N stretching vibrations and the NMR chemical shifts of the protons and carbons near the nitrogen atom will be sensitive to the solvent environment. The emission spectra of aromatic amines have also been shown to be influenced by the polarity of the solvent. rsc.org

Table 4: Predicted Solvent Effects on the Properties of this compound

| Property | Effect of Polar Solvents | Effect of Non-Polar Solvents |

| Conformation | The hydrophobic tail will tend to collapse to minimize contact with the solvent. | The alkyl chain will be more extended. |

| Aggregation | Likely to form micelles or other aggregates above a certain concentration. | Less likely to form aggregates. |

| Basicity | The basicity of the amine may be modulated by solvation of the protonated form. | Basicity will be primarily determined by the intrinsic electronic properties of the molecule. |

| Reactivity | The reactivity of the lone pair may be influenced by hydrogen bonding with protic solvents. | Reactivity will be less influenced by specific solvent interactions. |

| Spectroscopy (NMR) | Chemical shifts of protons and carbons near the nitrogen will be shifted compared to the gas phase or non-polar solvents. | Chemical shifts will be closer to those of the isolated molecule. |

This table outlines expected trends based on the general behavior of amines in different solvents.

Chemical Reactivity and Mechanistic Investigations of N,n Diethyloctadec 9 En 1 Amine

Nucleophilic Reactivity of the Tertiary Amine Moiety

The nitrogen atom in N,N-diethyloctadec-9-en-1-amine features a lone pair of electrons, rendering the molecule nucleophilic. libretexts.org The nucleophilicity of amines is a critical factor in many of their reactions. Generally, tertiary amines are considered to be effective nucleophiles, often more so than secondary amines in aprotic solvents, although steric hindrance can play a significant role. fiveable.memasterorganicchemistry.comkhanacademy.org The long alkyl chain in this compound is not expected to significantly alter the intrinsic nucleophilicity of the diethylamino group.

A classic reaction showcasing the nucleophilicity of tertiary amines is the Menshutkin reaction , which involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt. wikipedia.orgwikipedia.org In the case of this compound, reaction with an alkyl halide (e.g., methyl iodide) would yield a quaternary ammonium iodide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. rsc.orgtue.nl

Reaction: this compound + CH₃I → [N,N-diethyl-N-methyloctadec-9-en-1-ammonium]⁺I⁻

The formation of these quaternary ammonium salts is significant as they can function as phase-transfer catalysts and have applications as surfactants and antimicrobial agents. nih.gov

Furthermore, tertiary amines can act as catalysts in various organic reactions, such as promoting substitution reactions. rsc.orgnih.gov The nucleophilic nature of the amine allows it to activate substrates, facilitating subsequent reactions.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methyl Iodide (CH₃I) | N,N-diethyl-N-methyloctadec-9-en-1-ammonium iodide | Menshutkin Reaction |

| This compound | Benzyl Bromide (C₆H₅CH₂Br) | N-benzyl-N,N-diethyloctadec-9-en-1-ammonium bromide | Menshutkin Reaction |

Reactions Involving the Alkene Moiety: Hydrogenation, Halogenation, and Epoxidation

The octadec-9-ene portion of the molecule contains a carbon-carbon double bond, which is susceptible to a variety of addition reactions.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This process typically involves reacting the unsaturated amine with hydrogen gas in the presence of a metal catalyst, such as nickel, palladium, or platinum. wikipedia.org The reaction converts this compound into N,N-diethyloctadecan-1-amine. The conditions for the hydrogenation of unsaturated fatty amines, such as temperature and pressure, can be controlled to achieve complete saturation. google.comgoogle.com

Reaction: this compound + H₂ (in the presence of a catalyst) → N,N-diethyloctadecan-1-amine

Halogenation: The alkene can undergo electrophilic addition with halogens like bromine (Br₂) or chlorine (Cl₂). The reaction proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion, resulting in a dihalogenated alkane. For instance, the reaction with bromine would yield 9,10-dibromo-N,N-diethyloctadecan-1-amine. The determination of the iodine value is a common method to quantify the degree of unsaturation in fatty acid derivatives. jru.edu.in

Reaction: this compound + Br₂ → 9,10-dibromo-N,N-diethyloctadecan-1-amine

Epoxidation: The double bond can be converted into an epoxide (an oxirane ring) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com This reaction, known as the Prilezhaev reaction, is a syn-addition of an oxygen atom across the double bond. The product of this reaction would be N,N-diethyl-9,10-epoxyoctadecan-1-amine. It has been noted that internal epoxides, such as the one that would be formed here, can be less reactive towards amines compared to terminal epoxides. researchgate.net Amines themselves can also catalyze the epoxidation of alkenes in the presence of an oxidizing agent like Oxone. nih.gov

Reaction: this compound + m-CPBA → N,N-diethyl-9,10-epoxyoctadecan-1-amine + m-chlorobenzoic acid

| Reaction Type | Reagent | Product |

| Hydrogenation | H₂/Pd, Pt, or Ni | N,N-diethyloctadecan-1-amine |

| Halogenation (Bromination) | Br₂ | 9,10-dibromo-N,N-diethyloctadecan-1-amine |

| Epoxidation | m-CPBA | N,N-diethyl-9,10-epoxyoctadecan-1-amine |

Acid-Base Properties and Protonation Equilibria of this compound

Like other amines, this compound is a weak base due to the presence of the lone pair of electrons on the nitrogen atom. wikipedia.org It can accept a proton (H⁺) from an acid to form a protonated species, an ammonium salt. pressbooks.pub This equilibrium is fundamental to its behavior in aqueous and other protic solutions.

Equilibrium: this compound + H₂O ⇌ [N,N-diethyloctadec-9-en-1-ammonium]⁺ + OH⁻

The basicity of an amine is typically quantified by the pKₐ of its conjugate acid (R₃NH⁺). For typical aliphatic tertiary amines, the pKₐ of the conjugate acid is in the range of 10-11. pdx.eduyoutube.com The long alkyl chain of this compound is not expected to significantly deviate its pKₐ from this range. The protonated form of the amine is significantly more water-soluble than the neutral form due to the formation of ion-dipole interactions with water molecules. pressbooks.pub

| Property | Description | Estimated Value/Characteristic |

| Basicity | Acts as a weak base. | pKₐ of conjugate acid is likely in the range of 10-11. |

| Protonation | Readily protonated by acids. | Forms a water-soluble ammonium salt. |

| pH-dependent Solubility | Solubility in water is highly dependent on pH. | More soluble in acidic solutions. |

Catalytic Roles and Coordination Chemistry of this compound in Organometallic Systems

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a ligand in coordination complexes with transition metals. nih.gov The ability of amines to coordinate to metal centers is a cornerstone of coordination chemistry and has implications for catalysis. acs.org

As a ligand, this compound would be classified as a monodentate L-type ligand, donating its two electrons from the nitrogen atom. The steric bulk of the two ethyl groups and the long octadecenyl chain would influence its coordination properties, potentially affecting the stability and reactivity of the resulting metal complex.

In the realm of catalysis, tertiary amines can be involved in various catalytic cycles. For instance, in combination with a transition metal, an amine can be part of a system for combined catalysis, where the amine activates one substrate while the metal activates another. nih.gov The formation of quaternary ammonium salts from this compound, as discussed earlier, can also lead to its use as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.

While specific studies on the catalytic roles of this compound are not prevalent, its structural features suggest potential applications in areas where long-chain amines are utilized, such as in the stabilization of nanoparticles or as surfactants in catalytic emulsions. The coordination of the alkene moiety to a transition metal is also a possibility, potentially leading to bifunctional coordination, although the chelate ring would be very large and likely entropically disfavored.

Applications of N,n Diethyloctadec 9 En 1 Amine in Specialized Chemical Systems and Materials Science

Role as a Surfactant and Emulsifier in Chemical Processes

Long-chain fatty amines and their derivatives are well-established as effective surfactants and emulsifiers. rimpro-india.comwhamine.comwhamine.com The amphiphilic nature of N,N-diethyloctadec-9-en-1-amine, with its significant hydrophobic tail and polar amine head, allows it to reduce the surface tension between immiscible liquids, such as oil and water, facilitating the formation of stable emulsions. rimpro-india.comwikipedia.org This property is crucial in numerous industrial processes, including the formulation of agrochemicals, where it can improve the stability and efficacy of pesticide formulations by ensuring uniform dispersion. whamine.com

The primary mechanism of its surfactant action involves the orientation of the molecules at the oil-water interface. The lipophilic oleyl group preferentially resides in the oil phase, while the hydrophilic diethylamino group orients towards the aqueous phase. This arrangement lowers the interfacial energy, preventing the coalescence of dispersed droplets and thereby stabilizing the emulsion. wikipedia.org The effectiveness of fatty amine ethoxylates as emulsifiers in various industrial applications, such as in cleaning and detergent formulations, highlights the potential of this compound in similar roles. rimpro-india.com

Table 1: Surfactant Properties of Related Fatty Amines

| Fatty Amine Type | Key Surfactant Characteristics | Common Applications |

| Oleylamine (B85491) Ethoxylates | Excellent emulsifiers, dispersing agents, antistatic properties. rimpro-india.comtristarintermediates.org | Textile additives, agrochemical emulsifiers, cleaning formulations. rimpro-india.comtristarintermediates.org |

| Tallow Amine Ethoxylates | Good for coating applications, emulsifiers. rimpro-india.com | Leather dressings, lubricants, soaps. rimpro-india.com |

| Coco Amine Ethoxylates | Wetting and dispersing agents. rimpro-india.com | Industrial cleaners, fabric softeners. rimpro-india.com |

This table presents data for structurally similar compounds to infer the potential properties of this compound.

Exploration in Lubricant Formulations and Friction Modification Studies

The field of tribology has seen significant interest in the use of long-chain fatty amines as friction modifiers in lubricant formulations. arkema.comwikipedia.org These additives are crucial for improving fuel economy and reducing wear in mechanical systems by minimizing friction between moving parts. arkema.com Fatty amines and their salts can form a protective, low-shear film on metal surfaces, which is particularly effective under boundary lubrication conditions where direct metal-to-metal contact is possible. arkema.comchalmers.se

This compound, with its long alkyl chain, is expected to exhibit similar friction-reducing properties. The amine headgroup can adsorb onto metal surfaces, while the long oleyl chains align to form a densely packed monolayer that reduces the coefficient of friction. chalmers.se Studies on related fatty amine salts have demonstrated their effectiveness as friction modifiers in lubricating oils for internal combustion engines and gearboxes. google.com The presence of the double bond in the oleyl chain may also influence its adsorption characteristics and the thermal stability of the resulting film.

Table 2: Research Findings on Fatty Amines as Friction Modifiers

| Additive Type | Observation | Reference |

| Fatty Amine | Reduced boundary friction on ZDDP films. chalmers.se | Chalmers Publication Library |

| Fatty Triamine | Showed improved friction performance when combined with MoDTC. mdpi.com | MDPI |

| Fatty Amine Salts | Act as excellent friction modifiers for lubricating oils. google.com | Google Patents |

This table summarizes findings on related compounds, suggesting the potential performance of this compound.

Advanced Materials Synthesis: Polymerization Initiators and Modifiers

Tertiary amines have been investigated as initiators and co-initiators in various polymerization reactions. vot.plresearchgate.netresearchgate.net They can function as catalysts in ring-opening polymerization of cyclic esters and as accelerators in free-radical polymerization. vot.plresearchgate.net In the context of this compound, its tertiary amine functionality suggests potential utility in these areas.

For instance, tertiary amines can initiate the anionic polymerization of epoxides. researchgate.net They can also act as co-initiators in atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers. nih.gov Research has shown that tertiary amines can reduce the copper(II) catalyst to the active copper(I) state, thereby initiating polymerization. nih.gov The long hydrophobic chain of this compound could also serve to modify the properties of the resulting polymer, for example, by being incorporated as an end-group and influencing solubility or self-assembly behavior. A novel tertiary amine catalyst has been shown to work synergistically with trithiocarbonates in the photo-induced controlled radical polymerization of methacrylates. rsc.org

Investigation in Nonlinear Optical Applications and Optoelectronic Materials

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. acs.org Organic molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit large second-order NLO responses. While this compound itself does not fit the classic D-π-A architecture, its amine group can act as an electron donor.

The long alkyl chain, while not a conventional π-bridge, can influence the molecular packing in the solid state, which is a critical factor for achieving a non-centrosymmetric crystal structure required for second-order NLO effects. tandfonline.com Research on other aliphatic amines has shown that they can be incorporated into structures that exhibit NLO properties. tandfonline.com Furthermore, the study of long-chain polyynes capped with amines has demonstrated that the amine group can effectively promote charge transfer, a key process for NLO activity. researchgate.net The potential for this compound in this field would likely involve its use as a building block in the synthesis of more complex NLO-active chromophores.

Environmental Fate and Ecotoxicological Research of N,n Diethyloctadec 9 En 1 Amine

Biodegradation Pathways and Environmental Persistence Studies

No studies detailing the biodegradation pathways or the environmental persistence of N,N-diethyloctadec-9-en-1-amine were found in the public domain.

Aquatic Ecotoxicity Assessment: Mechanisms and Bioaccumulation Potential

Specific data on the aquatic ecotoxicity, including the mechanisms of toxicity and the bioaccumulation potential of this compound, is not available in published scientific literature.

Methodologies for Environmental Monitoring and Remediation of this compound

No established or researched methodologies for the environmental monitoring or remediation of this compound were identified.

Sustainable Synthesis and Disposal Considerations for this compound

While general green chemistry principles for the synthesis of fatty amines exist, specific research into the sustainable synthesis of this compound is not documented. Similarly, apart from general guidelines for chemical waste, no specific disposal considerations based on its environmental properties have been published.

Future Research Directions and Emerging Opportunities for N,n Diethyloctadec 9 En 1 Amine

Integration with Green Chemistry Principles for Sustainable Production

The future manufacturing of N,N-diethyloctadec-9-en-1-amine will increasingly align with the principles of green chemistry to enhance sustainability and reduce environmental impact. Research is anticipated to move away from traditional methods towards more efficient and eco-friendly synthetic routes.

A primary focus will be the catalytic amination of alcohols, specifically oleyl alcohol, which is the unsaturated C18 alcohol precursor to the octadec-9-enyl chain. magtech.com.cnepa.gov This method is considered a green process because it utilizes a readily available alcohol and generates water as the sole byproduct. magtech.com.cnepa.gov Future research will likely concentrate on developing and optimizing heterogeneous catalysts that are highly selective, reusable, and operate under mild conditions. mdpi.com The goal is to maximize the yield of the desired tertiary amine while minimizing side reactions and the need for extensive purification.

Key areas for catalyst development include:

Non-Noble Metal Catalysts: Investigating catalysts based on abundant and less toxic metals like nickel, copper, and iron to replace precious metal catalysts (e.g., palladium, ruthenium). magtech.com.cn

Biocatalytic Cascades: Exploring enzymatic pathways for the amination of long-chain alcohols. This could involve a multi-enzyme system where an alcohol oxidase first converts oleyl alcohol to the corresponding aldehyde, which is then aminated by a transaminase. nih.gov Such biocatalytic processes offer high specificity and operate under environmentally benign conditions.

Hydrogen-Borrowing Catalysis: Refining "hydrogen-borrowing" or "hydrogen-transfer" mechanisms where the alcohol is transiently dehydrogenated to an aldehyde, which then reacts with diethylamine (B46881) to form an enamine or iminium ion intermediate. mdpi.com This intermediate is subsequently hydrogenated by the catalyst using the hydrogen "borrowed" from the initial alcohol, resulting in a highly atom-economical process. organic-chemistry.org

The table below outlines potential catalytic systems for the green synthesis of this compound, based on analogous transformations.

| Catalyst Type | Precursors | Key Advantages | Research Focus |

| Heterogeneous Metal Catalysts (e.g., Ni, Cu, Fe) | Oleyl alcohol, Diethylamine | Cost-effective, Reusable, Reduced metal leaching | Improving selectivity for tertiary amines, Optimizing reaction conditions (temperature, pressure) |

| Homogeneous Ru, Ir Complexes | Oleyl alcohol, Diethylamine | High activity and selectivity under mild conditions | Ligand design for enhanced stability and recyclability |

| Biocatalysts (e.g., Alcohol Dehydrogenase, Amine Dehydrogenase) | Oleyl alcohol, Diethylamine | High enantioselectivity (if applicable), Biodegradable, Operates in aqueous media | Enzyme engineering for improved substrate scope and stability |

High-Throughput Screening for Novel Chemical Applications

The structural features of this compound make it a prime candidate for discovery in a range of new applications through high-throughput screening (HTS). HTS allows for the rapid testing of the compound across a multitude of biological and chemical assays, significantly accelerating the identification of new functionalities.

Future HTS campaigns could explore its potential in areas such as:

Pharmaceuticals and Agrochemicals: Tertiary amines are ubiquitous in bioactive molecules. nih.gov HTS can be used to screen this compound and its derivatives for activity against various drug targets, such as enzymes, receptors, and ion channels. nih.gov For instance, its long lipid chain could facilitate membrane interactions, making it a candidate for development into an inhibitor for membrane-bound enzymes like acid ceramidase. acs.org

Materials Science: The compound's amphiphilic nature suggests potential use as a surfactant, emulsifier, or corrosion inhibitor. wikipedia.orgnih.gov HTS methods could rapidly evaluate its effectiveness in different formulations, such as in nanoparticle synthesis where oleylamine (B85491) (a related primary amine) is a common capping agent. wikipedia.orgrsc.org

Catalysis: Libraries of amines are often screened to find effective catalysts or ligands for organic reactions. This compound could be screened for its ability to act as a base or a ligand in various catalytic transformations.

The development of novel HTS assays will be crucial. For example, fluorescence-based or mass spectrometry-based assays could be designed to quickly assess the compound's binding affinity to a protein target or its ability to modulate a specific cellular pathway. bohrium.comresearchgate.net

Advanced Characterization Methodologies for this compound and Its Derivatives

A thorough understanding of the structure-property relationships of this compound and any new derivatives is essential for its application. Future research will employ a suite of advanced analytical techniques to provide a complete characterization.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): Multi-dimensional NMR experiments (COSY, HSQC, HMBC) will be vital for the unambiguous assignment of all proton and carbon signals, especially for confirming the position of the double bond and the substitution pattern on the nitrogen atom. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry will be used for accurate mass determination and elemental composition analysis. Tandem MS (MS/MS) techniques will help in elucidating fragmentation patterns, which can be used to identify and characterize derivatives.

Chromatographic Methods:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques will be fundamental for assessing the purity of synthesized this compound and for separating it from starting materials, byproducts, and any isomers. taylorfrancis.com The development of chiral chromatography methods could also be important for resolving enantiomers if chiral derivatives are synthesized.

The table below summarizes key characterization techniques and the information they can provide for this compound.

| Technique | Purpose | Information Obtained |

| ¹H and ¹³C NMR | Structural Elucidation | Chemical environment of hydrogen and carbon atoms, confirmation of functional groups (alkene, amine), and overall molecular structure. mdpi.com |

| Mass Spectrometry | Molecular Weight and Purity | Precise molecular weight, elemental formula, and identification of impurities or derivatives. |

| FT-IR Spectroscopy | Functional Group Identification | Presence of characteristic bonds, such as C=C (alkene) and C-N (amine). sci-hub.ru |

| Gas/Liquid Chromatography | Purity and Separation | Quantification of compound purity, separation of isomers, and analysis of reaction mixtures. taylorfrancis.com |

| Differential Scanning Calorimetry (DSC) | Thermal Properties | Melting point, boiling point, and phase transition behavior, which is important for applications in materials science. researchgate.net |

Interdisciplinary Research with this compound in Emerging Fields

The unique combination of a hydrophilic tertiary amine head and a long, hydrophobic oleyl tail makes this compound a versatile molecule for interdisciplinary research, particularly in nanotechnology and biomedicine.

Nanotechnology: The primary amine analogue, oleylamine, is widely used as a stabilizing agent in the synthesis of colloidal nanoparticles. rsc.org Future research could explore this compound as a ligand for nanoparticle surfaces. The tertiary amine head may offer different coordination properties and pH-responsiveness compared to a primary amine, potentially allowing for finer control over nanoparticle growth, stability, and self-assembly.

Biomedical Applications: Long-chain amines and their derivatives are being investigated for various biomedical purposes. The lipophilic nature of the octadecenyl chain could enable this compound to be incorporated into lipid-based drug delivery systems, such as liposomes or lipid nanoparticles. mdpi.com Its tertiary amine group, which can be protonated, could serve as a pH-responsive element to trigger drug release in the acidic environment of tumors or endosomes.

Corrosion Inhibition: Amines with long alkyl chains are known to be effective corrosion inhibitors, forming a protective layer on metal surfaces. nih.gov this compound could be investigated for its efficacy in protecting metals in various industrial settings, with its performance being a function of its adsorption characteristics on different metal surfaces. nih.gov

By fostering collaboration between chemists, materials scientists, and biomedical researchers, the full potential of this compound can be unlocked, leading to innovations in smart materials, targeted therapeutics, and advanced industrial additives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.